molecular formula C21H25N5O3S B3216590 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1172235-57-2

4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B3216590
CAS No.: 1172235-57-2
M. Wt: 427.5
InChI Key: LCVGAQXXPZOEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzimidazole-piperazine-sulfonamide hybrid, featuring a benzimidazole core linked via a methyl group to a piperazine ring, which is further connected to a dimethylbenzenesulfonamide moiety. The benzimidazole scaffold confers rigidity and hydrogen-bonding capacity, while the piperazine and sulfonamide groups enhance solubility and modulate pharmacokinetic properties .

Properties

IUPAC Name

4-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-24(2)30(28,29)17-9-7-16(8-10-17)21(27)26-13-11-25(12-14-26)15-20-22-18-5-3-4-6-19(18)23-20/h3-10H,11-15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVGAQXXPZOEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide , often referred to as a benzimidazole derivative, has garnered attention due to its diverse biological activities. Benzimidazole derivatives are recognized for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S with a molecular weight of approximately 396.49 g/mol. The structure features a benzimidazole ring, a piperazine moiety, and a sulfonamide group, which contribute to its pharmacological effects.

Target Interactions
The compound primarily interacts with various biological targets through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound can modulate the activity of certain receptors, influencing physiological responses.

Biochemical Pathways
Benzimidazole derivatives often affect multiple biochemical pathways, including:

  • Cell cycle regulation
  • Apoptosis induction
  • Immune response modulation

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : Research has shown that compounds similar to 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide display notable activity against various Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) for effective compounds ranged from 12.5 μg/ml to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/ml)Target Organism
Compound A12.5S. typhi
Compound B50E. coli
Compound C250C. albicans

Anticancer Activity

Benzimidazole derivatives have also been evaluated for their anticancer potential:

  • Cell Line Studies : In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential .

Anti-inflammatory Activity

The anti-inflammatory effects of benzimidazole derivatives have been documented:

  • Cytokine Modulation : Some studies indicate that these compounds reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of several benzimidazole derivatives against clinical isolates of bacteria. The results indicated that specific modifications in the structure significantly enhanced their antibacterial potency .
  • Anticancer Research : Another study focused on the anticancer properties of benzimidazole derivatives, revealing that modifications at the piperazine ring improved selectivity towards cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Carbonyl Linkages

  • Compound 13g: 2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide Key Differences: Replaces the benzimidazole-sulfonamide moiety with a thienoimidazole-carboxamide group. Data: Molecular weight = 524.07 g/mol; melting point = 285–288°C; NMR signals at δ 3.33–3.64 (piperazine protons) .
  • Compound 13h: 2-(4-(4-(4-Cyanobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide Key Differences: Features a cyanobenzyl group, introducing electron-withdrawing effects that may alter binding interactions. The cyano group could enhance metabolic stability compared to bromine in 13g. Data: Molecular weight = 471.16 g/mol; melting point = 284–286°C; ESI-HRMS confirms the molecular formula .

Benzimidazole Derivatives with Sulfonamide Groups

  • Compound from : N-(Pyrimidin-2-yl)-4-((1-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)methylamino)benzenesulfonamide Key Differences: Incorporates a thioxo-oxadiazole ring instead of piperazine, introducing additional hydrogen-bonding sites. This modification may enhance kinase inhibition but reduce selectivity for PARP-1. Data: Synthesized via Mannich reaction; characterized by IR (1308 cm⁻¹ for SO₂) and NMR .
  • The methoxy group may improve CNS penetration. Data: NMR confirms the piperazine and benzimidazole linkages; molecular formula = C₂₇H₂₉N₅O₂ .

Functionalized Piperazine-Bearing Compounds

  • Compound 7o: 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Key Differences: Uses a dichlorophenyl-piperazine motif and a pentanamide chain, favoring dopamine receptor binding over enzyme inhibition. The absence of benzimidazole reduces aromatic stacking interactions. Data: Synthesized via nucleophilic substitution; purified via normal-phase chromatography .

Comparative Analysis Table

Compound Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Biological Target
Target Compound ~480 (estimated) Benzimidazole, Piperazine, Sulfonamide Not reported PARP-1, Kinases
Compound 13g 524.07 Thienoimidazole, Bromobenzyl, Piperazine 285–288 PARP-1
Compound 13h 471.16 Thienoimidazole, Cyanobenzyl, Piperazine 284–286 PARP-1
Compound ~550 (estimated) Benzimidazole, Thioxo-oxadiazole, Sulfonamide Not reported Antimicrobial
Compound 7 463.56 Benzimidazole, Methoxybenzyl, Piperazine Not reported Histamine receptors

Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyanobenzyl group in 13h enhances metabolic stability compared to bromine in 13g, but both show lower solubility than the target compound’s dimethylbenzenesulfonamide group .
  • Sulfonamide vs. Carboxamide : Sulfonamide-containing compounds (e.g., target compound, ) exhibit better aqueous solubility and stronger hydrogen-bonding interactions with enzymes like PARP-1 compared to carboxamide analogues .

Q & A

Basic Research Questions

Q. What synthetic strategies optimize the yield and purity of 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including coupling of the benzo[d]imidazole core with a piperazine-carbonyl intermediate, followed by sulfonamide formation. Key steps include:

  • Microwave-assisted synthesis for accelerated reaction rates and reduced side products (e.g., as in , where microwave irradiation improved yields of benzimidazole derivatives) .
  • Solvent selection : Polar aprotic solvents like DMF or DCM enhance reactivity, while bases (e.g., K₂CO₃) facilitate nucleophilic substitutions () .
  • Purification : Use normal-phase chromatography with methanol/ammonium hydroxide gradients () or recrystallization for crystalline intermediates () .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzo[d]imidazole and piperazine linkages (e.g., used NMR to validate intermediates) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns ( ) .
  • Thermal analysis : TGA/DSC evaluates thermal stability, particularly for sulfonamide derivatives () .

Q. How can researchers address poor aqueous solubility during in vitro assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain compound stability while improving solubility (common in for biological testing) .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) on the sulfonamide moiety, as seen in related piperazine derivatives () .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay standardization : Control variables like buffer pH, incubation time, and cell passage number. For example, noted discrepancies in kinase inhibition assays due to ATP concentration differences .
  • Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) () .
  • Meta-analysis : Compare structural analogs (e.g., replacing dimethylbenzenesulfonamide with carboxamide groups) to identify substituent effects ( ) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target selectivity?

  • Methodological Answer :

  • Core modifications : Substitute the benzo[d]imidazole with thiazole () or pyridine () to alter electron density and hydrogen bonding .
  • Piperazine substituents : Introduce bulkier groups (e.g., benzyl) to restrict conformational flexibility and improve receptor fit () .
  • Sulfonamide optimization : Replace N,N-dimethyl with cyclopropyl groups to enhance metabolic stability () .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent models : Use Sprague-Dawley rats for bioavailability studies, focusing on plasma half-life and CNS penetration (common in piperazine-based CNS drug studies, ) .
  • Toxicity screening : Conduct Ames tests for mutagenicity and hERG channel assays for cardiac risk (as in for related sulfonamides) .

Q. How can computational tools predict off-target interactions and metabolic pathways?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., EGFR, VEGFR) based on the benzo[d]imidazole scaffold’s affinity for ATP-binding pockets ( ) .
  • ADMET prediction : SwissADME or ADMETLab2.0 assess CYP450 metabolism and blood-brain barrier permeability () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.